molecular formula C9H7NO4 B1432542 5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid CAS No. 1368069-92-4

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B1432542
CAS No.: 1368069-92-4
M. Wt: 193.16 g/mol
InChI Key: ULINLNOTKRQAFX-UHFFFAOYSA-N
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Description

5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds utilizing "5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid" or its structural motifs as key intermediates. For example, Bakhite et al. (2005) explored the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing the chemical versatility of this compound in generating complex molecular architectures with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, research on carbon dots has identified that derivatives of "this compound" serve as the fluorescence origins of carbon dots with high fluorescence quantum yields, indicating its role in materials science and nanotechnology (Shi et al., 2016).

Antimicrobial and Antifungal Activities

Derivatives of "this compound" have been characterized for their antimicrobial and antifungal activities. Tamer et al. (2018) investigated the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid and its derivatives, revealing their potency against Gram-positive and Gram-negative bacteria. This research underscores the potential of these compounds in developing new antimicrobial agents (Tamer et al., 2018).

Corrosion Inhibition

In the field of materials science, thiazole-based pyridine derivatives, structurally related to "this compound," have been synthesized and tested as corrosion inhibitors for mild steel. These studies demonstrate the compounds' efficacy in protecting steel surfaces from corrosion, offering insights into their industrial applications as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).

Insecticidal Activity

Additionally, pyridine derivatives, including those related to "this compound," have been investigated for their insecticidal properties. Bakhite et al. (2014) synthesized and tested several pyridine derivatives against the cowpea aphid, demonstrating significant aphidicidal activities and offering potential applications in agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Properties

IUPAC Name

5-methoxyfuro[3,2-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-8-3-2-6-5(10-8)4-7(14-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULINLNOTKRQAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.